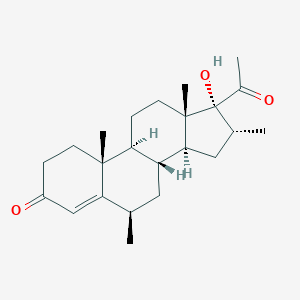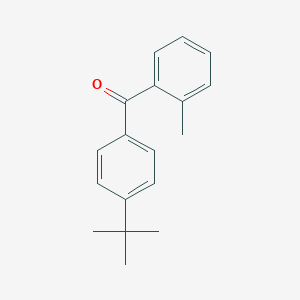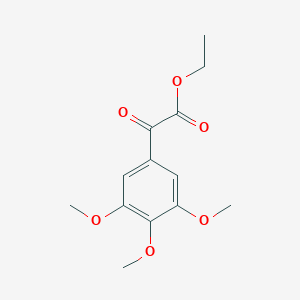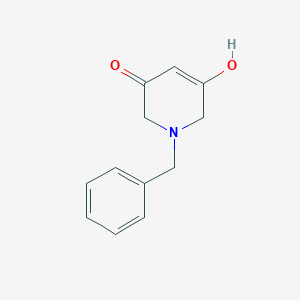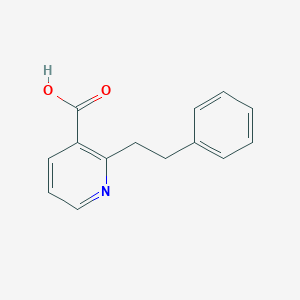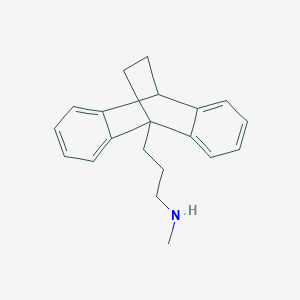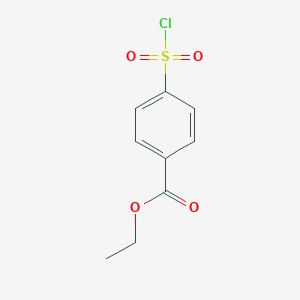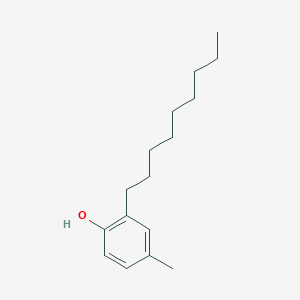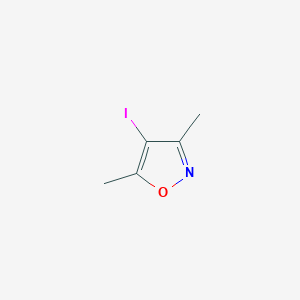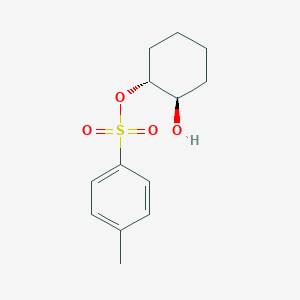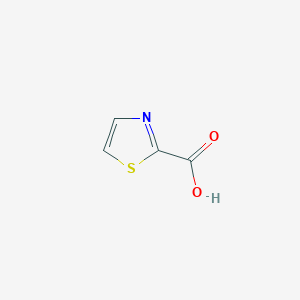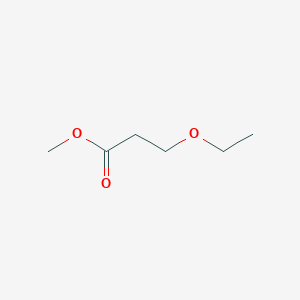
Methyl 3-ethoxypropanoate
Descripción general
Descripción
Methyl 3-ethoxypropanoate is a chemical compound with the molecular formula C6H12O3. It is an ester that is commonly used in organic synthesis as a starting material for the preparation of various compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-ethoxypropanoate is not well understood. However, it is believed to act as a nucleophile in various reactions, due to the presence of the ethoxy group and the carbonyl group in its structure.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl 3-ethoxypropanoate. However, it has been reported to exhibit antifungal and antibacterial activity, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-ethoxypropanoate has several advantages for lab experiments. It is a readily available and inexpensive starting material for the synthesis of various compounds. It is also stable under normal laboratory conditions. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on Methyl 3-ethoxypropanoate. One potential direction is the synthesis of new chiral compounds using Methyl 3-ethoxypropanoate as a starting material. Another direction is the investigation of its potential as a therapeutic agent for the treatment of fungal and bacterial infections. Additionally, the development of new synthetic methods for Methyl 3-ethoxypropanoate could lead to the synthesis of new compounds with potential biological activity.
Aplicaciones Científicas De Investigación
Methyl 3-ethoxypropanoate has been widely used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of chiral compounds, such as chiral β-amino acids and chiral pyrrolidines. It has also been used in the synthesis of natural products, such as the anti-cancer agent (-)-pironetin.
Propiedades
Número CAS |
14144-33-3 |
|---|---|
Nombre del producto |
Methyl 3-ethoxypropanoate |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
methyl 3-ethoxypropanoate |
InChI |
InChI=1S/C6H12O3/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3 |
Clave InChI |
HSDFKDZBJMDHFF-UHFFFAOYSA-N |
SMILES |
CCOCCC(=O)OC |
SMILES canónico |
CCOCCC(=O)OC |
Solubilidad |
0.85 M |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

